molecular formula C10H22O3 B15424329 1-Ethoxy-1-(1-ethoxypropoxy)propane CAS No. 98060-51-6

1-Ethoxy-1-(1-ethoxypropoxy)propane

Cat. No.: B15424329
CAS No.: 98060-51-6
M. Wt: 190.28 g/mol
InChI Key: KFXZGBTVUDLAHI-UHFFFAOYSA-N
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Description

1-Ethoxy-1-(1-ethoxypropoxy)propane is a chemical compound with the molecular formula C10H22O3 and is registered under PubChem CID 71331844 . As a member of the ether class of chemicals, it is characterized by its central oxygen atom bonded to two alkyl groups . Ethers are widely valued in research and industrial applications for their properties as solvents . Researchers may investigate this compound for its potential use in formulation science, given that related propylene glycol ethers (PGEs) are commonly found in water-based products such as paints, coatings, inks, cleaning products, and cosmetics . The structural similarity to other PGEs, which are known to readily permeate human skin, also suggests its potential relevance in toxicological and dermal absorption studies . Handling this substance requires appropriate safety precautions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

98060-51-6

Molecular Formula

C10H22O3

Molecular Weight

190.28 g/mol

IUPAC Name

1-ethoxy-1-(1-ethoxypropoxy)propane

InChI

InChI=1S/C10H22O3/c1-5-9(11-7-3)13-10(6-2)12-8-4/h9-10H,5-8H2,1-4H3

InChI Key

KFXZGBTVUDLAHI-UHFFFAOYSA-N

Canonical SMILES

CCC(OCC)OC(CC)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular data for 1-Ethoxy-1-(1-ethoxypropoxy)propane and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 238757-30-7 C10H22O2 174.28 Ether, acetal
1-(1-Ethoxyethoxy)propane 20680-10-8 C7H16O2 132.20 Ether, acetal
1-(Propoxymethoxy)propane 505-84-0 C7H16O2 132.20 Ether
(±)-Acetaldehyde ethyl isopropyl acetal 7234-65-3 C8H18O2 146.23 Acetal
Propylene glycol monoethyl ether acetate - C7H14O3 146.18 Ether, ester

Key Observations :

  • Branching vs. Linearity: this compound and its isoamyl derivative have branched alkoxy chains, which may enhance solubility in nonpolar solvents compared to linear analogs like 1-(propoxymethoxy)propane .
  • Molecular Weight Impact : Higher molecular weight compounds (e.g., C10H22O2) likely exhibit higher boiling points and lower volatility compared to smaller analogs like C7H16O2 .

Stability and Reactivity

  • Chemical Stability : Acetals such as this compound are generally stable under recommended storage conditions but may hydrolyze in acidic or aqueous environments .
  • Incompatibilities: Limited data exist for most analogs, but acetals should be kept away from strong oxidizing agents to avoid hazardous reactions .

Q & A

Q. What are the most reliable synthetic routes for 1-Ethoxy-1-(1-ethoxypropoxy)propane, and how do reaction conditions affect yield?

  • Methodological Answer : The compound can be synthesized via Williamson ether synthesis by reacting sodium ethoxide with a suitable alkyl halide precursor. For example, 1-chloropropane derivatives may react with ethoxide ions under anhydrous conditions to form ether linkages. Acid-catalyzed condensation of alcohols (e.g., propanol derivatives) is another route, though this method risks carbocation rearrangements in tertiary alcohols . Reaction optimization (e.g., temperature control at 60–80°C, inert atmosphere) is critical to avoid side reactions like elimination. Yields are typically monitored via gas chromatography (GC) or NMR spectroscopy .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm ethoxy and propoxy group connectivity. For example, the ethoxy methyl protons resonate at δ 1.1–1.3 ppm, while methylene protons in the propoxy chain appear at δ 3.4–3.7 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected m/z: 190.23 for C9H20O3C_9H_{20}O_3).
  • Infrared (IR) Spectroscopy : Stretching frequencies for ether C-O bonds (~1100 cm1^{-1}) and absence of hydroxyl peaks confirm successful synthesis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved P95 masks) is advised if vapor concentrations exceed 0.227 kPa (per analogous ethers) .
  • Ventilation : Work in a fume hood to mitigate inhalation risks.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in complex reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model bond dissociation energies and transition states. For instance, the ethoxy group’s electron-donating effects can be quantified to predict nucleophilic substitution rates. Retrosynthesis tools (e.g., Pistachio, Reaxys) leverage reaction databases to propose viable pathways, validated by experimental kinetic studies .

Q. What strategies resolve contradictory data in reported reaction yields for this compound?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, catalyst loading). For example, optimizing solvent selection (toluene vs. THF) may improve yields by 15–20% .
  • Analytical Cross-Validation : Compare HPLC purity data with 1^1H NMR integration to identify impurities (e.g., residual alcohols or alkenes) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) assess decomposition. Monitor via GC-MS for degradation products (e.g., propionaldehyde from oxidative cleavage). Store in amber vials under nitrogen at –20°C to minimize hydrolysis .

Q. What mechanistic insights explain the limitations of acid-catalyzed synthesis for this ether?

  • Methodological Answer : Acidic conditions promote carbocation formation, leading to rearrangements (e.g., hydride shifts in secondary alcohols). For example, propan-2-ol derivatives may form stable tertiary carbocations, yielding unintended branched ethers. Neutral or weakly basic conditions (pH 7–9) mitigate this .

Data Analysis and Experimental Design

Q. How do solvent choices impact the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of ethoxide ions, increasing reaction rates. Solvent polarity index (e.g., DMSO: 7.2) correlates with transition state stabilization. Solvent screening via kinetic studies (e.g., time-resolved IR) identifies optimal media .

Q. What advanced purification techniques are effective for isolating high-purity samples?

  • Methodological Answer :
  • Distillation : Fractional distillation at reduced pressure (e.g., 50 mmHg, boiling point ~120°C) separates the ether from low-boiling impurities.
  • Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to resolve non-polar byproducts.
  • Crystallization : Slow cooling in ethanol yields crystalline product (melting point validation via DSC) .

Q. Q. How can isotopic labeling (e.g., 13^{13}C, 2^2H) elucidate metabolic or degradation pathways?

  • Methodological Answer :
    Synthesize deuterated analogs (e.g., C9D20O3C_9D_{20}O_3) to track metabolic products via LC-MS/MS. For degradation studies, 18^{18}O-labeled ethers identify hydrolysis mechanisms (e.g., nucleophilic attack at specific oxygen atoms) .

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